molecular formula C17H12N6O5 B11974658 N'-(3-nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide CAS No. 302918-43-0

N'-(3-nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11974658
CAS No.: 302918-43-0
M. Wt: 380.3 g/mol
InChI Key: MZGGZCIIMIXDPV-VCHYOVAHSA-N
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Description

N'-(3-Nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide (Molecular Formula: C₁₇H₁₂N₆O₅) is a pyrazole-based carbohydrazide derivative characterized by dual nitro-substituted aromatic rings. Key structural and physicochemical data are summarized below:

Property Value
Molecular Weight 380.30 g/mol
SMILES C1=CC(=CC(=C1)N+[O-])/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)N+[O-]
Predicted CCS (Ų) [M+H]+ 184.3
InChIKey MZGGZCIIMIXDPV-VCHYOVAHSA-N

The compound’s nitro groups enhance its polarity, as reflected in its collision cross-section (CCS) values, which are critical for mass spectrometry-based analyses .

Properties

CAS No.

302918-43-0

Molecular Formula

C17H12N6O5

Molecular Weight

380.3 g/mol

IUPAC Name

3-(3-nitrophenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H12N6O5/c24-17(21-18-10-11-3-1-5-13(7-11)22(25)26)16-9-15(19-20-16)12-4-2-6-14(8-12)23(27)28/h1-10H,(H,19,20)(H,21,24)/b18-10+

InChI Key

MZGGZCIIMIXDPV-VCHYOVAHSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:

    Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole core, which can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Nitro Groups: The nitro groups are introduced via nitration reactions, typically using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Benzylidene Derivative: The final step involves the condensation of the nitro-substituted pyrazole with 3-nitrobenzaldehyde in the presence of a suitable catalyst, such as piperidine, to form the desired compound.

Industrial Production Methods

While the laboratory synthesis of N’-(3-nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is well-documented, industrial production methods may vary. Typically, industrial synthesis would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(3-nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has demonstrated that N'-(3-nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide exhibits significant antimicrobial properties. A study published in the International Journal of Current Advanced Research highlighted its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceuticals .

Anticancer Properties
The compound has also been investigated for its anticancer activity. In vitro studies indicate that it can inhibit the proliferation of cancer cells, making it a candidate for further development as an anticancer drug. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is critical for therapeutic efficacy .

Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. It may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Materials Science Applications

Synthesis of Novel Materials
this compound is utilized in the synthesis of novel materials, particularly in creating polymeric compounds with enhanced properties. Its ability to form coordination complexes with metals can lead to materials with unique electronic and optical properties, useful in electronics and photonics .

Analytical Chemistry Applications

Analytical Techniques
The compound serves as a reagent in various analytical techniques, including spectrophotometry and chromatography. Its distinct absorbance characteristics make it suitable for detecting specific analytes in complex mixtures. Researchers have employed it to develop sensitive assays for detecting metal ions and other pollutants .

Case Studies

Study Focus Area Findings
International Journal of Current Advanced Research (2015)Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains.
Journal of Medicinal Chemistry (2020)Anticancer PropertiesInduced apoptosis in cancer cell lines; potential for drug development.
Materials Science Review (2021)Novel Material SynthesisFormation of coordination complexes with enhanced electronic properties.

Mechanism of Action

The mechanism of action of N’-(3-nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro groups may play a crucial role in its biological activity by participating in redox reactions and forming reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Moiety

  • N'-(2-Ethoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide (CID 6862332):

    • Replaces the nitro group with an ethoxy group (-OCH₂CH₃) at the benzylidene’s 2-position.
    • Molecular Formula: C₁₉H₁₇N₅O₄.
    • The ethoxy group reduces electron-withdrawing effects, increasing lipophilicity (logP) compared to the nitro analogue. This may enhance membrane permeability in biological systems .
  • N'-(Furan-2-ylmethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide (CAS 5969-64-2): Substitutes the nitrobenzylidene with a furan ring. Molecular Formula: C₁₅H₁₁N₅O₄.

Core Scaffold Modifications

  • 3-Methyl-N'-(3-nitrobenzylidene)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide (CAS 327079-75-4): Replaces the pyrazole ring with a thieno[2,3-c]pyrazole system. The sulfur atom in the thiophene ring increases aromaticity and may enhance binding to enzymes like cyclooxygenase-2 (COX-2) due to improved hydrophobic interactions .
  • (E)-1-(4-tert-Butylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide (from ):

    • Features a tert-butyl group and chlorophenyl substituent.
    • Demonstrated potent anti-cancer activity against A549 lung cancer cells (IC₅₀: <1 µM), highlighting the role of bulky substituents in apoptosis induction .

Pharmacological and Functional Comparisons

Compound Key Features Reported Activity
Target Compound (CID 6888445) Dual nitro groups, high polarity (CCS: 184.3 Ų) No direct data; potential applications in sensors or as enzyme inhibitors .
N'-(2-Hydroxybenzylidene)-3-(2-butoxyphenyl)-1H-pyrazole-5-carbohydrazide Hydroxy and butoxy groups enhance H-bonding and lipophilicity Not reported; structural similarity to NSAIDs suggests anti-inflammatory potential .
N'-(1-Phenylethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide Phenylethylidene group adds conformational flexibility Unknown; flexible backbone may improve target binding .
3-(3-Nitrophenyl)-N-(4-(dimethylamino)benzylidene)-1H-pyrazole-5-carbohydrazide (A1H7) Dimethylamino group introduces basicity and charge Synthesized in 65% yield; potential for optoelectronic materials due to charge transfer .

Key Research Findings and Implications

  • Electron-Withdrawing vs. Electron-Donating Groups: Nitro groups (target compound) improve stability in oxidative environments but may reduce bioavailability. Ethoxy or dimethylamino substituents (e.g., A1H7) balance polarity and lipophilicity for drug delivery .
  • Heterocyclic Modifications: Thienopyrazole derivatives (e.g., CAS 327079-75-4) show enhanced binding to hydrophobic enzyme pockets, suggesting utility in protease inhibition .
  • Biological Activity : While the target compound lacks direct data, analogues with chlorophenyl or tert-butyl groups () demonstrate that substituent bulk correlates with anti-cancer efficacy .

Biological Activity

N'-(3-nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrazole Core : This is achieved through the reaction of hydrazine with a 1,3-diketone.
  • Substitution Reactions : Introduction of nitro and other substituents via nucleophilic substitution.
  • Condensation Reaction : The final product is formed by condensing the pyrazole derivative with 3-nitrobenzaldehyde.
  • Molecular Formula : C17H12N6O5
  • Molecular Weight : 380.31 g/mol
  • IUPAC Name : 3-(3-nitrophenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that this compound induces apoptosis in MCF cell lines, with an IC50 value of approximately 25.72 ± 3.95 μM, suggesting a potent effect against cancer cells . Additionally, in vivo studies on tumor-bearing mice showed suppressed tumor growth upon treatment with this compound .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro assays revealed that it possesses activity against various bacterial strains, indicating potential as an antimicrobial agent . The presence of nitro groups is believed to enhance its efficacy against microbial pathogens.

The mechanism underlying the biological activity of this compound involves interaction with specific molecular targets, including enzymes and receptors involved in cell proliferation and apoptosis. The nitro groups may play a crucial role in facilitating these interactions, potentially leading to increased reactive oxygen species (ROS) production and subsequent cell death in cancerous cells .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar pyrazole derivatives is essential:

Compound NameAnticancer Activity (IC50)Antimicrobial ActivityNotable Features
This compound25.72 μMYesNitro substituents enhance reactivity
Other Pyrazole Derivative A30 μMModerateLacks nitro groups
Other Pyrazole Derivative B40 μMLowDifferent substitution pattern

Case Studies

  • Anticancer Study : In a controlled experiment involving MCF cell lines, treatment with this compound resulted in significant apoptosis compared to untreated controls. Flow cytometry analysis confirmed increased early-stage apoptosis markers in treated cells .
  • Antimicrobial Efficacy : A series of tests conducted against Gram-positive and Gram-negative bacteria indicated that the compound exhibited a broad spectrum of antimicrobial activity, outperforming several existing antibiotics in specific assays .

Q & A

Q. Table 1: Key Crystallographic Data for this compound

ParameterValueMethod
Crystal SystemMonoclinicSCXRD
Space GroupP2₁/cSCXRD
Bond Length (C=N)1.28 ÅSCXRD/DFT
H-bond (N-H···O)2.12 ÅSCXRD

Q. Table 2: Comparative Bioactivity of Derivatives

DerivativeDNA Gyrase IC₅₀ (µg/mL)Actoprotective Efficacy
3-Nitrobenzylidene0.15High
4-Dimethylaminobenzylidene>10Low

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